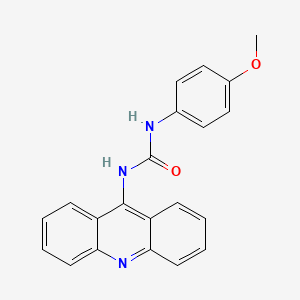

1-Acridin-9-yl-3-(4-methoxyphenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

26687-11-6 |

|---|---|

Molecular Formula |

C21H17N3O2 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

1-acridin-9-yl-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)22-21(25)24-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H2,22,23,24,25) |

InChI Key |

UQAVJXFBFYYDFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 1 Acridin 9 Yl 3 4 Methoxyphenyl Urea

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea logically deconstructs the molecule into feasible starting materials. The most apparent disconnection is at the C-N bonds of the urea (B33335) moiety. This leads to two primary synthetic pathways:

Pathway A: Disconnection of the N1-carbonyl bond and the N3-carbonyl bond suggests a reaction between 9-aminoacridine (B1665356) and 4-methoxyphenyl (B3050149) isocyanate. This is a standard and widely used method for the formation of unsymmetrical ureas.

Pathway B: An alternative disconnection points to 9-acridinyl isocyanate and 4-methoxyaniline as the key precursors.

Further retrosynthetic analysis of the 9-aminoacridine precursor reveals it can be synthesized from 9-chloroacridine (B74977), which in turn is often prepared from N-phenylanthranilic acid through cyclization. orgsyn.org The commercially available 4-methoxyphenyl isocyanate or 4-methoxyaniline serve as the other key starting materials. sigmaaldrich.comalfa-chemistry.com

Established Synthetic Routes for this compound

While a specific documented synthesis for this compound is not extensively reported in peer-reviewed literature, its synthesis can be reliably achieved through the reaction of 9-aminoacridine with 4-methoxyphenyl isocyanate. This reaction is a nucleophilic addition of the primary amine (9-aminoacridine) to the electrophilic carbonyl carbon of the isocyanate.

The general procedure involves:

Preparation of 9-aminoacridine: This intermediate is typically synthesized by treating 9-chloroacridine with a source of ammonia, such as ammonium (B1175870) carbonate or by reaction with phenol (B47542) followed by ammonium chloride. orgsyn.orggoogle.com

Urea Formation: 9-aminoacridine is then dissolved in a suitable anhydrous solvent, and 4-methoxyphenyl isocyanate is added, often dropwise. The reaction is typically stirred at room temperature or with gentle heating until completion. nih.gov

The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product is usually isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification.

The efficiency of urea synthesis is influenced by several factors. Optimization of these conditions is crucial for maximizing yield and purity.

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are commonly used to prevent any reaction with the highly reactive isocyanate group. The choice of solvent can affect the solubility of the reactants and the reaction rate.

Temperature: While many isocyanate-amine reactions proceed readily at room temperature, gentle heating can sometimes be employed to accelerate the reaction, especially if the amine is not highly nucleophilic.

Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion. However, this can complicate purification, so a near 1:1 molar ratio is often preferred initially.

Catalyst: While often not necessary for the reaction between an amine and an isocyanate, a non-nucleophilic base like triethylamine (B128534) or collidine can be added to facilitate the reaction, particularly if the amine starting material is in its hydrochloride salt form. acs.org

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF, DMF, DCM | Prevents hydrolysis of isocyanate; provides good solubility for reactants. |

| Temperature | 0 °C to 50 °C | Controls reaction rate and minimizes side reactions. Room temperature is often sufficient. |

| Time | 2 - 24 hours | Varies based on the reactivity of the specific amine and isocyanate used. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the isocyanate from atmospheric moisture. |

To maximize the yield of this compound, several strategies can be implemented:

High-Purity Reactants: Using highly pure 9-aminoacridine and 4-methoxyphenyl isocyanate is critical, as impurities can lead to side reactions and lower yields.

Anhydrous Conditions: The exclusion of water is paramount to prevent the hydrolysis of the isocyanate to form an unstable carbamic acid, which decomposes to 4-methoxyaniline and carbon dioxide. This aniline (B41778) could then react with remaining isocyanate to form a symmetric urea, a common impurity.

Controlled Addition: Slow, dropwise addition of the isocyanate to the solution of the amine can help to control the reaction exotherm and prevent the formation of side products. nih.gov

Optimized Work-up: The purification method, typically recrystallization from a suitable solvent or column chromatography, must be optimized to minimize product loss while effectively removing unreacted starting materials and byproducts.

Assessing the purity of the synthesized this compound is a critical final step. A combination of chromatographic and spectroscopic methods is employed for this purpose.

| Technique | Purpose | Typical Observations |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity of fractions. | A single spot for the purified product indicates high purity. |

| Column Chromatography | Purify the crude product. | Separation of the desired product from starting materials and by-products. |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | The spectra should show the expected signals for both the acridine (B1665455) and methoxyphenylurea moieties with correct integration and chemical shifts. |

| Mass Spectrometry (MS) | Determine the molecular weight. | The molecular ion peak should correspond to the calculated mass of the compound (C₂₁H₁₇N₃O₂). |

| Infrared (IR) Spectroscopy | Identify key functional groups. | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C-O stretching of the methoxy (B1213986) group. |

| Melting Point Analysis | Assess purity. | A sharp and specific melting point range indicates a pure compound. |

Green Chemistry Approaches in the Synthesis of Urea Derivatives

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of urea derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase yields. rsc.orgijesi.org This method is highly energy-efficient and can sometimes be performed under solvent-free conditions. rsc.org

Alternative Carbonylating Agents: To avoid the use of toxic and hazardous isocyanates (which are often derived from phosgene), alternative, greener carbonylating agents can be used. For instance, ureas can be synthesized from amines and ethylene (B1197577) carbonate or propylene (B89431) carbonate, which are less hazardous. researchgate.netscispace.com

Catalyst-Free and Solvent-Free Conditions: Whenever possible, performing reactions without a catalyst and in the absence of a solvent (solid-state reaction) minimizes waste and environmental impact. rsc.org

One-Pot Syntheses: Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates (a one-pot or multicomponent reaction) reduces solvent usage and waste generation. nih.gov

Strategies for Analog Design and Synthesis

The structure of this compound offers multiple points for modification to generate analogs for structure-activity relationship (SAR) studies in drug discovery. nih.govfrontiersin.org

Modification of the Acridine Core: Substituents can be introduced at various positions (1, 2, 3, 4) on the acridine ring system. researchgate.netchemistryviews.org These can include electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro) to modulate the electronic properties and binding interactions of the molecule.

Modification of the Phenyl Ring: The 4-methoxyphenyl group can be replaced with other substituted phenyl rings. The position and nature of the substituent (e.g., moving the methoxy group to the ortho or meta position, or replacing it with other groups like halogens, trifluoromethyl, or cyano) can significantly impact biological activity. slideshare.net

Replacement of the Phenyl Ring: The entire phenyl ring can be substituted with other aromatic or heteroaromatic systems (e.g., pyridyl, pyrimidinyl, quinolinyl) to explore different binding pockets or alter physicochemical properties. google.com

Alteration of the Urea Linker: While less common, the urea linker itself could be replaced by bioisosteric groups like thiourea (B124793), guanidine (B92328), or a squaramide to change hydrogen bonding patterns and geometry.

The synthesis of these analogs would follow similar synthetic routes, primarily by reacting the appropriately substituted 9-aminoacridine derivative with a corresponding substituted aryl isocyanate.

| Point of Modification | Example of Variation | Synthetic Strategy |

| Acridine Ring | Introduction of a chloro or nitro group. | Start with a substituted N-phenylanthranilic acid. |

| Phenyl Ring Substituent | Replace 4-methoxy with 4-chloro or 3-trifluoromethyl. | Use 4-chlorophenyl isocyanate or 3-(trifluoromethyl)phenyl isocyanate. |

| Aromatic System | Replace phenyl with pyridyl. | Use a corresponding pyridyl isocyanate. |

| Linker | Urea to Thiourea. | Use 4-methoxyphenyl isothiocyanate instead of the isocyanate. |

Modifications on the Acridine Moiety

The acridine core is a versatile scaffold that can be modified at various positions to influence its electronic and steric properties. The synthesis of the parent acridine ring system often begins with the cyclization of N-phenylanthranilic acid, which can be prepared via methods like the Ullmann condensation. rsc.org This intermediate can then be converted to a 9-chloroacridine derivative. rsc.org Subsequent reaction with an appropriate amine yields the 9-aminoacridine precursor.

Derivatization of the acridine ring itself can be achieved by using appropriately substituted starting materials in the initial synthesis. For instance, introducing substituents on the N-phenylanthranilic acid will result in a substituted acridine ring. Common modifications include the introduction of amino, nitro, halogen, or alkyl groups at positions such as 3 and 6. nih.gov These substituents can alter the planarity and electron density of the heterocyclic system. For example, the introduction of amino groups at the 3 and 6 positions has been a common strategy in the development of related 9-anilinoacridines. nih.gov

Another approach involves the direct chemical modification of the pre-formed acridine ring, although this can be challenging due to the fused aromatic system's reactivity. researchgate.net However, techniques for postsynthetic modification are continually being developed.

Table 1: Representative Modifications on the Acridine Moiety

| Position of Substitution | Type of Substituent | Synthetic Precursor Example |

|---|---|---|

| 3, 6 | Diamino | Substituted N-phenylanthranilic acid |

| 2, 7 | Methoxy | Substituted N-phenylanthranilic acid |

| 4 | Carboxamide | Post-cyclization modification |

Variations on the Phenyl Ring Substituents

The phenyl ring, originating from the isocyanate reactant, offers a straightforward point for diversification. The standard synthesis of this compound involves the reaction of 9-aminoacridine with 4-methoxyphenyl isocyanate. By substituting this isocyanate with a wide array of commercially available or synthetically accessible aryl isocyanates, a library of derivatives can be generated.

The electronic nature and position of substituents on the phenyl ring can significantly impact the properties of the resulting urea derivative. Researchers have explored a range of substituents, including electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl). mdpi.comnih.gov Studies on analogous phenyl urea compounds have shown a strong preference for para-substitution for certain biological activities, while ortho- and meta-substituents can lead to a loss of activity. nih.gov

The introduction of different functional groups can also serve as handles for further chemical transformations, allowing for the creation of more complex molecules. For instance, a halogen substituent could be used in cross-coupling reactions to attach other molecular fragments.

Table 2: Examples of Phenyl Ring Substituent Variations

| R Group (Position on Phenyl Ring) | Reactant |

|---|---|

| 4-Methoxy (OCH₃) | 4-methoxyphenyl isocyanate |

| 4-Chloro (Cl) | 4-chlorophenyl isocyanate |

| 4-Trifluoromethyl (CF₃) | 4-(trifluoromethyl)phenyl isocyanate |

| 3,4-Dichloro (Cl) | 3,4-dichlorophenyl isocyanate |

| 4-Methyl (CH₃) | 4-methylphenyl isocyanate |

Derivatization of the Urea Linkage

The urea linkage (-NH-C(O)-NH-) is a critical component of the molecule, acting as a hydrogen bond donor and acceptor. Its chemical modification can alter the compound's conformational flexibility and intermolecular interactions.

One common derivatization is the replacement of the oxygen atom with a sulfur atom to form the corresponding thiourea analog. researchgate.net This is typically achieved by reacting 9-aminoacridine with an appropriate aryl isothiocyanate instead of an isocyanate. rsc.org Thiourea derivatives often exhibit different chemical properties and biological activities compared to their urea counterparts.

Further modifications can include N-alkylation or N-arylation of the urea nitrogens. However, this can be synthetically challenging without affecting other parts of the molecule. Disrupting the planarity of the urea group by introducing substituents on one of the urea nitrogens is a strategy that can enhance properties like solubility. nih.gov Another approach involves synthesizing related structures like carbamates or guanidines by employing different coupling chemistries. organic-chemistry.orgorganic-chemistry.org For example, reacting 9-aminoacridine with a chloroformate could yield a carbamate, while reaction with a carbodiimide (B86325) could lead to a guanidine derivative.

Table 3: Potential Derivatizations of the Urea Linkage

| Linkage Type | General Structure | Synthetic Precursors |

|---|---|---|

| Urea | Acridine-NH-C(O)-NH-Phenyl | 9-Aminoacridine + Phenyl isocyanate |

| Thiourea | Acridine-NH-C(S)-NH-Phenyl | 9-Aminoacridine + Phenyl isothiocyanate |

| N-Alkyl Urea | Acridine-N(R)-C(O)-NH-Phenyl | Alkylation of the parent urea |

| Carbamate | Acridine-NH-C(O)-O-Phenyl | 9-Aminoacridine + Phenyl chloroformate |

Advanced Spectroscopic and Structural Elucidation of 1 Acridin 9 Yl 3 4 Methoxyphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Acridin-9-yl-3-(4-methoxyphenyl)urea, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational preferences.

1D and 2D NMR Techniques for Connectivity Analysis

¹H NMR: The ¹H NMR spectrum of the title compound would be expected to show distinct signals corresponding to the protons of the acridine (B1665455), p-methoxyphenyl, and urea (B33335) moieties. The eight aromatic protons of the acridine ring system would likely appear as a series of complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the p-methoxyphenyl group would present as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons would give a sharp singlet at approximately δ 3.8 ppm. The two N-H protons of the urea linkage would appear as singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule. The acridine core would exhibit nine distinct signals in the aromatic region (around δ 115-150 ppm). The p-methoxyphenyl group would show four signals, with the oxygen-bearing carbon appearing most downfield. The urea carbonyl carbon would be expected to have a characteristic chemical shift in the range of δ 150-160 ppm.

2D NMR: To definitively assign these signals and establish the connectivity of the molecule, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the acridine and p-methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, for instance, confirming the linkage of the acridine and p-methoxyphenyl groups to the urea bridge.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar structures.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Acridine H1, H8 | Multiplet | Aromatic Region |

| Acridine H2, H7 | Multiplet | Aromatic Region |

| Acridine H3, H6 | Multiplet | Aromatic Region |

| Acridine H4, H5 | Multiplet | Aromatic Region |

| Acridine C9 | - | Aromatic Region |

| Urea NH (Acridine side) | Singlet | - |

| Urea NH (Phenyl side) | Singlet | - |

| Urea C=O | - | ~155 |

| Methoxy-phenyl H | Doublet | Aromatic Region |

| Methoxy-phenyl H | Doublet | Aromatic Region |

| Methoxy-phenyl C | - | Aromatic Region |

| Methoxy OCH₃ | Singlet, ~3.8 | ~55 |

Conformational Analysis through NMR

The flexibility of the urea linkage allows for different spatial orientations of the acridine and p-methoxyphenyl rings relative to each other. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons. Correlations between protons on the acridine ring and protons on the p-methoxyphenyl ring would indicate a folded conformation where these rings are in close proximity. The presence or absence of such cross-peaks would help to elucidate the preferred conformation of the molecule in solution. Additionally, variable temperature NMR studies could reveal information about the rotational barriers around the C-N bonds of the urea linkage.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the urea group (Amide I band). The N-H stretching vibrations of the urea would appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations of the urea and the acridine C-N would be found in the 1200-1400 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the acridine and p-methoxyphenyl groups are typically strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. The symmetric stretching of the urea C=O group would also be Raman active.

A summary of expected key vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Urea) | 3200-3400 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=O Stretch (Urea) | 1650-1700 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1200-1400 | Moderate |

| C-O Stretch (Methoxy) | ~1250 | Moderate |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound would be dominated by the electronic transitions of the extensive π-conjugated system of the acridine chromophore. Acridine derivatives typically exhibit multiple absorption bands in the UV and visible regions. These correspond to π→π* transitions. The presence of the urea and p-methoxyphenyl substituents would likely cause a red-shift (bathochromic shift) of these absorption bands compared to the parent 9-aminoacridine (B1665356), due to the extension of the conjugated system and the electron-donating nature of the substituents. The spectrum would be expected to show a structured absorption band in the near-UV region (around 350-450 nm), which is characteristic of the acridine moiety.

Quantum Yield and Lifetime Measurements

Many acridine derivatives are known to be fluorescent. Upon excitation into its absorption bands, this compound would be expected to emit light at a longer wavelength (Stokes shift). The fluorescence emission spectrum would likely be a mirror image of the lowest energy absorption band.

Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound would depend on the rigidity of the structure and the presence of non-radiative decay pathways. Intramolecular charge transfer (ICT) from the p-methoxyphenylurea moiety to the acridine core could influence the quantum yield.

Fluorescence Lifetime (τf): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. For acridine derivatives, lifetimes are typically in the nanosecond range. Time-resolved fluorescence spectroscopy would be used to measure this parameter, which can provide further information about the excited state dynamics and potential quenching mechanisms.

A hypothetical table of photophysical properties is presented below.

| Parameter | Expected Value |

| Absorption Maximum (λabs) | ~380-450 nm |

| Molar Absorptivity (ε) | High (characteristic of π-conjugated systems) |

| Emission Maximum (λem) | ~450-550 nm |

| Fluorescence Quantum Yield (Φf) | Moderate to High |

| Fluorescence Lifetime (τf) | 1-20 ns |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing the exact mass of the parent ion, HRMS allows for the calculation of the molecular formula with a high degree of confidence. In the analysis of this compound, the theoretical exact mass can be calculated based on its chemical formula, C₂₁H₁₇N₃O₂.

While specific experimental HRMS data for this compound is not extensively reported in the available scientific literature, a theoretical exact mass can be calculated. Furthermore, the fragmentation patterns observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the urea linkage, the acridine moiety, and the methoxyphenyl group.

A hypothetical fragmentation analysis would anticipate the following major fragmentation patterns:

Cleavage of the C-N bond between the acridine ring and the urea nitrogen.

Fragmentation of the urea bridge, potentially leading to the formation of isocyanate intermediates.

Loss of the methoxy group from the phenyl ring.

A comprehensive analysis of these fragmentation patterns would allow for the confirmation of the compound's structure and the identification of its constituent parts.

Table 1: Theoretical Mass and Potential Fragments of this compound

| Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₂₁H₁₈N₃O₂⁺ | 344.1402 |

| Acridin-9-yl cation | C₁₃H₉N⁺ | 180.0792 |

| 4-methoxyphenyl (B3050149) isocyanate | C₈H₇NO₂ | 149.0477 |

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular geometry, intermolecular interactions, and crystal packing.

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the following sections are based on the expected structural features derived from the known chemistry of related acridine and urea derivatives.

Determination of Molecular Geometry and Torsion Angles

The molecular geometry of this compound would be characterized by the spatial arrangement of its constituent rings and the urea linkage. The acridine moiety is expected to be largely planar, while the phenyl ring of the methoxyphenyl group will also be planar.

Key structural parameters that would be determined from an X-ray diffraction study include:

Bond lengths: The lengths of all covalent bonds, including those within the aromatic rings and the urea bridge.

Bond angles: The angles between adjacent bonds, which define the local geometry around each atom.

Table 2: Expected Torsion Angles in this compound

| Torsion Angle | Description | Expected Value Range (°) |

|---|---|---|

| C(acridine)-N-C(urea)-N | Defines the orientation of the acridine ring relative to the urea plane. | 120-180 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Intermolecular interactions are fundamental to understanding the solid-state structure and properties of a compound. For this compound, several types of non-covalent interactions are anticipated.

Hydrogen Bonding: The urea moiety contains two N-H groups that can act as hydrogen bond donors, and the carbonyl oxygen and the nitrogen atoms in the acridine ring can act as hydrogen bond acceptors. It is highly probable that intermolecular N-H···O and N-H···N hydrogen bonds play a significant role in the crystal packing.

π-Stacking: The planar aromatic systems of the acridine and methoxyphenyl groups are capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, would contribute to the stabilization of the crystal lattice.

Crystal Packing Motifs and Supramolecular Assembly

The combination of hydrogen bonding and π-stacking interactions is expected to lead to the formation of well-defined supramolecular assemblies in the solid state. The specific arrangement of molecules in the crystal lattice, known as the crystal packing motif, would be a consequence of the interplay between these directional interactions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 1 Acridin 9 Yl 3 4 Methoxyphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO can indicate the molecule's stability and its ability to participate in chemical reactions. A detailed analysis of the HOMO and LUMO of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea would reveal the regions of the molecule most likely to act as electron donors and acceptors.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for understanding intermolecular interactions, particularly the non-covalent interactions that are critical for a drug's binding to its receptor. An analysis of the electrostatic potential of this compound would highlight the electronegative and electropositive regions, offering clues about its potential binding modes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could reveal the different conformations it can adopt in various environments, such as in solution or when approaching a biological target. Understanding this conformational flexibility is essential, as a molecule's shape is intrinsically linked to its biological activity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of NMR chemical shifts and UV-Vis absorption maxima would be valuable for its structural characterization and for interpreting experimental spectra.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to explore potential reaction pathways for the synthesis or metabolism of a molecule. By calculating the energies of reactants, transition states, and products, researchers can elucidate the most likely mechanisms for chemical transformations. For this compound, such studies could provide insights into its synthesis and potential metabolic fate.

While the specific computational and theoretical data for this compound is not currently available in the public domain, the framework outlined above highlights the types of in-silico investigations that would be necessary to build a comprehensive understanding of this promising compound. Future research in this area would undoubtedly contribute significantly to the broader field of medicinal chemistry and drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, which belongs to the class of acridine (B1665455) derivatives known for their diverse pharmacological activities, QSAR studies can provide deep insights into the structural requirements for its therapeutic action. These models are instrumental in predicting the activity of novel, unsynthesized analogues, thereby guiding rational drug design and optimizing lead compounds.

The development of a robust QSAR model for this compound and its analogues would involve a multi-step process. This process begins with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. Subsequently, a wide array of molecular descriptors are calculated for each compound, and a statistically significant correlation between a subset of these descriptors and the biological activity is established using various mathematical modeling techniques.

The foundation of any QSAR model lies in the numerical representation of the chemical structure through molecular descriptors. These descriptors are quantitative values that encode different aspects of the molecular structure, including its physicochemical, topological, electronic, and steric properties. For a comprehensive QSAR study of this compound, a diverse set of descriptors would be generated using specialized software. These descriptors can be broadly categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula, and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors (2D): These descriptors are calculated from the 2D representation of the molecule and describe the atomic connectivity and branching. Examples include the Kier & Hall molecular connectivity indices and Wiener index.

Geometrical Descriptors (3D): These descriptors are derived from the 3D coordinates of the atoms and provide information about the molecular size and shape. Examples include the molecular surface area and volume.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound, with the logarithm of the octanol-water partition coefficient (logP) being a critical descriptor for predicting the pharmacokinetic behavior of a drug. Molar refractivity (MR) is another important descriptor in this category.

An illustrative set of molecular descriptors that would be relevant for a QSAR study of this compound and its analogues is presented in the interactive table below.

| Descriptor Class | Descriptor Name | Symbol | Description |

| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | W | A distance-based topological index that reflects the branching of the molecule. |

| Topological | Kier & Hall Connectivity Index (First Order) | ¹χ | A measure of the degree of branching in a molecule. |

| Geometrical | Molecular Surface Area | MSA | The total surface area of the molecule. |

| Quantum-Chemical | Energy of Highest Occupied Molecular Orbital | EHOMO | Related to the electron-donating ability of the molecule. |

| Quantum-Chemical | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Related to the electron-accepting ability of the molecule. |

| Physicochemical | Octanol-Water Partition Coefficient | logP | A measure of the lipophilicity of the compound. |

| Physicochemical | Molar Refractivity | MR | A measure of the molar volume of a compound and its polarizability. |

The development of a QSAR model is an iterative process that requires rigorous statistical validation to ensure its robustness, reliability, and predictive power. A statistically sound QSAR model should not only accurately reproduce the activity of the compounds in the training set but also possess the ability to predict the activity of new, untested compounds. Both internal and external validation techniques are employed to assess the quality of the developed model.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the stability and robustness of the model. In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (q²).

External validation is considered the most stringent test of a QSAR model's predictive capability. researchgate.net In this approach, the initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of external compounds. The predictive power is often evaluated using the predictive r² (r²pred).

A set of statistical parameters is typically used to evaluate the performance of a QSAR model. A hypothetical example of the statistical validation parameters for a QSAR model of acridine derivatives is shown in the interactive table below.

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Predictive r-squared | r²pred | A measure of the predictive power of the model for an external test set. | > 0.5 |

| Standard Deviation of Error of Prediction | SDEP | A measure of the average error in the predicted values. | As low as possible |

| F-statistic | F | A measure of the statistical significance of the model. | High value |

For a QSAR model of this compound and its analogues to be considered reliable, it would need to satisfy these statistical criteria, demonstrating a strong correlation between the selected molecular descriptors and the biological activity, as well as robust internal and external predictive capabilities.

Mechanistic Investigations of Biological Interactions in Vitro Studies of 1 Acridin 9 Yl 3 4 Methoxyphenyl Urea

Molecular Target Identification and Binding Studies (In Vitro)

There is currently no published research detailing the specific molecular targets of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea. While the acridine (B1665455) portion suggests potential DNA interaction and the urea (B33335) linkage can be involved in hydrogen bonding with protein targets, nih.gov these are general characteristics and have not been experimentally verified for this specific compound.

Enzyme Inhibition/Activation Profiling

No studies were found that profiled the inhibitory or activating effects of this compound against any specific enzymes.

Receptor Binding Assays and Allosteric Modulation

There is no available data from receptor binding assays for this compound, nor any information regarding its potential for allosteric modulation of any receptor.

DNA/RNA Intercalation and Groove Binding Mechanisms

While acridine derivatives are known DNA intercalators, nih.govnih.gov the specific mode of DNA or RNA interaction for this compound has not been investigated. Studies on related acridine compounds have utilized techniques such as NMR spectroscopy to elucidate binding modes, but such data is absent for the compound . nih.gov

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro)

No research has been published detailing the mechanisms of cellular entry or the specific subcellular compartments where this compound might accumulate.

Membrane Permeability Studies

There is no available data on the membrane permeability of this compound.

Organelle Specificity Investigations

Investigations into the specific organelle localization of this compound have not been conducted.

Biochemical Pathway Modulation and Functional Outcomes (In Vitro)

Preliminary in vitro studies on acridine-urea derivatives have pointed towards significant modulation of key biochemical pathways that govern cell fate and proliferation. While direct studies on this compound are emerging, the broader class of acridine derivatives has been shown to exert profound effects on cellular processes, primarily through mechanisms that culminate in cell death and cell cycle disruption.

Acridine derivatives are well-documented inducers of apoptosis, a form of programmed cell death critical for tissue homeostasis. It is hypothesized that this compound likely engages the intrinsic apoptotic pathway, a common mechanism for this class of compounds. This pathway is centered on the mitochondria.

One of the initial events in mitochondria-mediated apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on related compounds, such as 9-phenyl acridine, have demonstrated a significant decrease in ΔΨm following treatment. nih.gov This depolarization is often linked to the upregulation of pro-apoptotic proteins like Bax, which facilitates the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

The release of cytochrome c is a critical step, as it triggers the formation of the apoptosome, a protein complex that leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases, such as caspase-9, subsequently activates executioner caspases, including caspase-3 and caspase-7. nih.gov Research on 9-aminoacridine (B1665356) has shown its ability to stimulate caspase-3/7, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govencyclopedia.pub It is anticipated that this compound would induce similar caspase activation.

Table 1: Anticipated Apoptotic Events Induced by this compound Based on Acridine Analogs

| Apoptotic Event | Expected Outcome | Key Mediators |

| Mitochondrial Membrane Potential | Decrease/Depolarization | Bax, Bcl-2 family |

| Cytochrome c Release | Increased cytosolic levels | Mitochondrial permeability |

| Caspase Activation | Cleavage of pro-caspases | Caspase-9, Caspase-3, Caspase-7 |

| PARP Cleavage | Increased cleaved PARP | Activated Caspase-3 |

This table is predictive and based on the known mechanisms of related acridine compounds.

In addition to inducing apoptosis, many anticancer agents, including acridine derivatives, interfere with the normal progression of the cell cycle. This disruption can prevent cancer cells from replicating and dividing. Studies on various 9-acridinyl derivatives have revealed different effects on the cell cycle. For instance, certain 9-acridinyl amino acid derivatives have been shown to cause an arrest in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint before mitosis, and its arrest can lead to mitotic catastrophe or apoptosis.

Conversely, other related compounds induce apoptosis independently of cell cycle regulation. nih.gov The specific effect of this compound on the cell cycle is a subject of ongoing investigation. It is plausible that this compound could also induce a G2/M block, a common mechanism for DNA-intercalating agents, which is a known property of the acridine scaffold. nih.gov

Table 2: Potential Cell Cycle Effects of this compound

| Cell Cycle Phase | Potential Effect | Consequence |

| G1 Phase | Possible arrest | Inhibition of cell growth |

| S Phase | Possible arrest | Inhibition of DNA replication |

| G2/M Phase | Likely arrest | Prevention of mitosis, potential for apoptosis |

The likely effect is highlighted based on the known actions of similar acridine derivatives.

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can have a dual role in cancer, either promoting cell survival or contributing to cell death. The modulation of autophagy by acridine derivatives is an emerging area of research. Some studies have identified acridine compounds as inhibitors of autophagic-mediated degradation. nih.gov For example, 9-chloro-2-(3-(dimethylamino) propyl) pyrrolo [2,3,4-kl] acridin-1(2H)-one (LS-1-10) has been shown to reduce the viability of colon cancer cells by inhibiting this process. nih.gov

The potential for this compound to modulate autophagy is of significant interest. If it acts as an autophagy inhibitor, it could potentially be used in combination with other therapies to enhance their efficacy. However, it is also possible that in some contexts, it could induce autophagy, which might contribute to its cytotoxic effects. Further studies are required to elucidate the specific role of this compound in the regulation of autophagy.

Structure-Activity Relationship (SAR) Development for Mechanistic Insights

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the relationship between its structural features and its mechanistic actions is crucial for the design of more potent and selective analogs.

A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For acridinyl urea derivatives, a putative pharmacophore can be constructed based on the known interactions of both the acridine and urea moieties.

The acridine ring is a planar, aromatic system that is a classic DNA intercalator. nih.gov This intercalation is a key interaction that can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The planarity of the three fused rings is essential for this activity.

The urea linker (-NH-CO-NH-) provides a crucial hydrogen bonding motif. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov These interactions are vital for binding to target proteins, such as kinases or other enzymes.

The 4-methoxyphenyl (B3050149) group provides a hydrophobic region that can engage in van der Waals interactions with the target. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the electronic properties of the phenyl ring and potentially form hydrogen bonds.

Table 3: Putative Pharmacophore Features of this compound

| Structural Feature | Pharmacophoric Role | Key Interactions |

| Acridine Ring System | Aromatic, Planar Feature | DNA Intercalation, π-π stacking |

| Urea Moiety | Hydrogen Bond Donor/Acceptor | Hydrogen bonding with target proteins |

| 4-Methoxyphenyl Group | Hydrophobic/Aromatic Feature | Hydrophobic interactions, van der Waals forces |

| Methoxy Group | Hydrogen Bond Acceptor/Electron Donor | Potential hydrogen bonding, electronic modulation |

The nature and position of substituents on both the acridine ring and the phenylurea moiety can have a profound impact on the biological activity of this compound.

Substituents on the Acridine Ring: Studies on other 9-substituted acridines have shown that the introduction of electron-donating groups can enhance anticancer activity. researchgate.net This is thought to be due to more effective interaction with DNA. rsc.org Conversely, the presence of bulky substituents can sometimes decrease activity by hindering DNA intercalation.

The Urea Linker: The length and flexibility of the linker between the acridine ring and the phenyl group can influence cytotoxicity. Shorter linkers have, in some cases, been associated with greater activity. researchgate.net

Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring of the urea moiety are critical. The 4-methoxyphenyl group in the title compound contains an electron-donating methoxy group. In some series of urea derivatives, electron-withdrawing groups on the phenyl ring have been shown to increase antiproliferative activity. semanticscholar.org Therefore, replacing the methoxy group with substituents like halogens or a trifluoromethyl group could potentially modulate the activity of the compound. The position of the substituent is also important, with para-substitution often being favorable.

Emerging Applications and Future Research Directions

Applications in Materials Science

The rigid, planar structure and inherent fluorescence of the acridine (B1665455) core are fundamental to its use in advanced materials. When combined with the urea (B33335) linker, which can modulate electronic properties and intermolecular interactions, the resulting compounds exhibit significant potential in optoelectronics.

Acridine derivatives are well-established fluorophores, and their incorporation into larger molecules often yields sophisticated sensors. nih.gov The acridine-urea framework can be engineered to create highly selective and sensitive chemosensors. The urea component acts as a specific binding site for anions or cations through hydrogen bonding. Upon binding of a target analyte, the electronic environment of the acridine fluorophore is altered, leading to a detectable change in fluorescence, such as quenching or enhancement. nih.gov

For instance, while specific studies on 1-Acridin-9-yl-3-(4-methoxyphenyl)urea are emerging, related acridine-based structures have demonstrated success in detecting various species. The design principle involves the acridine moiety serving as the signaling unit and the urea group as the recognition site. This modularity allows for the tuning of the sensor to target specific ions or molecules by modifying the substituents on the phenylurea portion.

Table 1: Examples of Acridine Derivatives as Chemosensors

| Acridine Derivative Type | Target Analyte | Detection Mechanism |

|---|---|---|

| Acridone-based probes | ATP/ADP | Fluorescence changes upon interaction in physiological pH buffer. nih.gov |

| Tetrahydroacridine probe | Hydrazine (N₂H₄) | High selectivity and sensitivity with a low detection limit (7.5 nM). nih.gov |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of optoelectronics, acridine derivatives are valued for their thermal stability and charge-transport properties. nih.gov They are frequently investigated as host materials in the emissive layer of OLEDs, particularly for phosphorescent emitters. The high triplet energy of the acridine core allows for efficient energy transfer to the phosphorescent guest molecules, leading to bright and efficient light emission.

Table 2: Performance of OLEDs Utilizing Acridine-Based Materials

| Acridine Material Role | Device Efficiency Metrics | Reference Compound |

|---|---|---|

| Hole-Transporting Material | 55.74 cd/A, 29.28 lm/W, 21.59% EQE | TPA-2ACR nih.gov |

| Host Material | 56.90 cd/A, 20.57% EQE | PhCAR-2ACR nih.gov |

Role as a Scaffold for Rational Drug Design (Beyond Efficacy Profiling)

Both acridine and urea are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov The combination of these two in a single molecule, such as this compound, creates a powerful platform for rational drug design. mdpi.comnih.gov

The design strategy leverages the distinct functions of each molecular component:

Acridine Core : The planar acridine ring is a classic DNA intercalator. rsc.orgresearchgate.net This property makes it a foundational component for developing anticancer agents that disrupt DNA replication and repair in cancer cells.

Urea Linker : The urea moiety is a rigid and effective hydrogen bond donor and acceptor. This allows it to form strong and specific interactions with the amino acid residues in the active sites of proteins, particularly enzymes like kinases, which are common targets in cancer therapy.

Substituted Phenyl Ring : The 4-methoxyphenyl (B3050149) group can be systematically modified to alter the compound's solubility, lipophilicity, and metabolic stability. This "decoration" allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties and can enhance its selectivity for a specific biological target. orientjchem.org

This modular design enables a molecular hybridization strategy, where the DNA-intercalating properties of acridine can be combined with enzyme inhibition capabilities conferred by the urea group, potentially leading to multi-targeted or synergistic therapeutic effects. orientjchem.org

Table 3: Structural Components and Their Roles in Drug Design

| Component | Primary Role | Potential Therapeutic Target |

|---|---|---|

| Acridine Ring System | DNA Intercalation; Planar Stacking | DNA, Topoisomerase I/II rsc.orgnih.gov |

| Urea Moiety | Hydrogen Bonding; Enzyme Inhibition | Kinase active sites, Proteases |

Methodological Advancements in Studying Complex Organic Molecules

The study of molecules like this compound benefits from and drives advancements in both synthetic and analytical chemistry.

Synthesis : Modern synthetic methods are crucial for the efficient and controlled construction of such hybrid molecules. Recent developments include palladium-catalyzed cross-coupling reactions for forming the C-N bond to the acridine ring and novel, milder methods for urea formation. researchgate.net One-pot multicomponent reactions are also being explored to increase synthetic efficiency and reduce waste. researchgate.net

Analysis and Characterization : A suite of advanced analytical techniques is employed to understand the structure and function of these compounds.

Spectroscopic Methods : Techniques like UV-Vis and fluorescence spectroscopy are used to study interactions with biological targets like DNA and proteins. nih.gov

NMR Titration and Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) and ¹H NMR titration are instrumental in elucidating the binding mechanisms of fluorescent probes with their target analytes. nih.gov

Computational Modeling : Molecular docking and molecular dynamics simulations are increasingly used to predict how these molecules will bind to protein targets, guiding the rational design of more potent and selective derivatives. nih.gov

Future Research Avenues and Unexplored Potentials of Acridine-Urea Compounds

The unique combination of properties in the acridine-urea scaffold opens up numerous avenues for future investigation.

Advanced Materials : There is significant potential in designing novel acridine-urea derivatives for specific applications. This includes developing host materials for highly efficient and stable deep-blue OLEDs, which remains a major challenge in display technology. rsc.org Another direction is the creation of "smart" materials that respond to multiple stimuli by integrating other functional groups onto the scaffold.

Theranostics : The inherent fluorescence of the acridine core could be combined with its therapeutic potential to create "theranostic" agents. These molecules could simultaneously be used for cancer cell imaging (diagnostics) and targeted drug delivery (therapeutics).

Broadened Therapeutic Targets : While much of the focus has been on anticancer applications, the acridine-urea scaffold could be adapted to target other diseases. mdpi.com By modifying the substituents, new derivatives could be designed as inhibitors for enzymes implicated in neurodegenerative diseases or as novel antimicrobial agents that combat drug-resistant bacteria. rsc.orgnih.gov

Bio-orthogonal Chemistry : Exploring the use of acridine-urea compounds in bio-orthogonal reactions could enable the labeling and tracking of biomolecules within living cells without interfering with natural biological processes.

Q & A

Q. What synthetic routes are available for preparing 1-Acridin-9-yl-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via urea bridge formation between acridine and 4-methoxyphenyl isocyanate. Key steps include:

- Nucleophilic substitution : React 9-aminoacridine with 4-methoxyphenyl isocyanate in anhydrous DMF at 60–80°C under nitrogen .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acridine derivative to isocyanate).

Characterization typically involves ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 8.2–8.5 ppm for acridine protons) and IR spectroscopy (urea C=O stretch ~1680 cm⁻¹) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Answer:

- X-ray crystallography : Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares on F²) .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, ensuring no significant disorder in the acridine or methoxyphenyl moieties .

- Validation : Employ PLATON/ADDSYM to check for missed symmetry and CCDC Mercury for Hirshfeld surface analysis .

Advanced Research Questions

Q. How do substituents on the acridine or aryl groups influence the compound’s bioactivity, and what structure-activity relationship (SAR) trends exist?

Answer:

- Acridine modifications : Electron-withdrawing groups (e.g., nitro) on the acridine core enhance DNA intercalation but reduce solubility. Compare with 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea, where amidine groups improve serine protease binding .

- Methoxyphenyl effects : Para-methoxy groups increase metabolic stability (via reduced CYP450 oxidation) but may sterically hinder target interactions. Contrast with 3-(4-methylphenyl) derivatives, where methyl groups improve lipophilicity .

- Experimental design : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes with substituent variations .

Q. How can researchers resolve contradictions in solubility and bioactivity data across different assay conditions?

Answer:

- Solubility adjustments : Test the compound in DMSO/PBS mixtures (e.g., 0.1–5% DMSO) and measure via HPLC-UV (λ = 254 nm) to correlate solubility with observed IC₅₀ values .

- Assay-specific artifacts : For cell-based assays, pre-incubate the compound in serum-free media to avoid protein-binding interference. Compare with biochemical assays using purified targets (e.g., kinases) .

- Statistical validation : Apply Bland-Altman analysis to evaluate systematic differences between datasets .

Q. What computational strategies are recommended for predicting the compound’s binding modes to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with the acridine moiety constrained as a DNA intercalator. Validate against X-ray structures of acridine-DNA complexes (PDB: 1L8X) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of urea-mediated hydrogen bonds with serine proteases (e.g., trypsin-like domains) .

- QSAR modeling : Train models using descriptors like polar surface area (PSA) and logP from PubChem data for related urea derivatives .

Q. What analytical methods are critical for assessing purity and stability in long-term storage?

Answer:

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to detect degradation products (e.g., hydrolyzed urea to amines) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor via LC-MS for oxidation (m/z +16) or dealkylation (m/z -30) .

- Spectrophotometry : Track UV-Vis absorbance at 365 nm (acridine π→π* transition) to detect aggregation .

Q. How can researchers evaluate the compound’s potential off-target effects in cellular models?

Answer:

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .

- Transcriptomics : Perform RNA-seq on treated cells (10 µM, 24h) and analyze differential gene expression via KEGG pathways .

- Cytotoxicity controls : Compare IC₅₀ values in cancer vs. non-cancer cell lines (e.g., HEK293) to assess selectivity .

Q. What strategies mitigate photodegradation in light-sensitive experimental setups?

Answer:

- Light exclusion : Conduct assays under amber LED lighting and use amber vials for stock solutions .

- Additives : Include 0.1% ascorbic acid to scavenge free radicals generated under UV/Vis exposure .

- Kinetic monitoring : Use real-time UV spectroscopy to quantify degradation half-life (t₁/₂) under simulated experimental conditions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.